6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene
Overview
Description
6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of bromomethyl derivatives of tetrahydronaphthalene This compound is characterized by the presence of a bromomethyl group attached to the sixth position of the tetrahydronaphthalene ring system
Mechanism of Action
Target of Action
Bromomethyl compounds are often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene would act as an electrophile. The bromomethyl group would undergo oxidative addition with a palladium catalyst, forming a new palladium-carbon bond . This is followed by a transmetalation step, where a nucleophilic organoboron reagent is transferred to the palladium .
Biochemical Pathways
The compound’s involvement in suzuki–miyaura cross-coupling reactions suggests it plays a role in the synthesis of complex organic compounds .
Pharmacokinetics
The pharmacokinetics of similar bromomethyl compounds suggest that they are likely to be well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through Suzuki–Miyaura cross-coupling reactions . This enables the synthesis of complex organic compounds, which can have various applications in fields such as medicinal chemistry .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the presence of a palladium catalyst, the pH of the reaction environment, and the temperature . Additionally, the stability of the compound may be influenced by factors such as light, heat, and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene typically involves the bromination of 1,2,3,4-tetrahydronaphthalene. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide under light or heat to facilitate the bromination reaction. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform .
Industrial Production Methods: Industrial production methods for this compound often involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Chemical Reactions Analysis
Types of Reactions: 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions:
Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products:
Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include alcohols and ketones.
Reduction: Products include methyl derivatives.
Scientific Research Applications
6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and as a building block for bioactive molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 6-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene
- 6-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene
- 6-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene
Comparison: 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy counterparts. Bromine is a better leaving group than chlorine but less reactive than iodine, making it a versatile intermediate in various synthetic applications. The hydroxymethyl derivative, on the other hand, is more polar and participates in different types of reactions compared to the halogenated derivatives.
Properties
IUPAC Name |
6-(bromomethyl)-1,2,3,4-tetrahydronaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h5-7H,1-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INYVMCJPALSCPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6836-48-2 | |
Record name | 6-(bromomethyl)-1,2,3,4-tetrahydronaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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